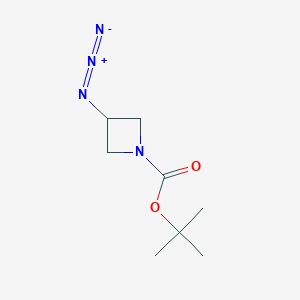
N-(2-fluoroethyl)aniline
Descripción general
Descripción
N-(2-Fluoroethyl)aniline is a chemical compound with the CAS Number: 459-40-5 . It has a molecular weight of 139.17 and its IUPAC name is N-(2-fluoroethyl)-N-phenylamine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of N-(2-fluoroethyl)aniline is C8H10FN . The InChI code for the compound is 1S/C8H10FN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 .Physical And Chemical Properties Analysis
N-(2-Fluoroethyl)aniline is a liquid at room temperature . It has a molecular weight of 139.17 and should be stored at 4°C, protected from light . The density of the compound is 1.1±0.1 g/cm3 . The boiling point is 224.1±15.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-fluoroethyl)aniline, focusing on six unique fields:
Pharmaceuticals and Drug Development
N-(2-Fluoroethyl)aniline is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a precursor in the development of drugs targeting specific receptors or enzymes. For instance, it can be used in the synthesis of inhibitors for enzymes like VEGFR-2, which are crucial in cancer treatment .
Radiopharmaceuticals
This compound is significant in the field of radiopharmaceuticals, particularly in the synthesis of fluorine-18 labeled tracers used in positron emission tomography (PET) imaging. The fluorine atom in N-(2-fluoroethyl)aniline can be replaced with fluorine-18, making it useful for creating tracers that help in diagnosing and monitoring diseases such as cancer and neurological disorders .
Organic Synthesis
N-(2-Fluoroethyl)aniline serves as an important intermediate in organic synthesis. Its reactivity allows it to be used in the formation of various complex organic molecules. This makes it valuable in the synthesis of agrochemicals, dyes, and other industrial chemicals .
Material Science
In material science, N-(2-fluoroethyl)aniline is used in the development of polymers and advanced materials. Its incorporation into polymer chains can enhance the properties of the resulting materials, such as their thermal stability, mechanical strength, and resistance to degradation .
Chemical Biology
Researchers use N-(2-fluoroethyl)aniline in chemical biology to study biological processes at the molecular level. It can be incorporated into probes and sensors that detect specific biomolecules or changes in the cellular environment, aiding in the understanding of complex biological systems .
Environmental Science
In environmental science, N-(2-fluoroethyl)aniline is studied for its potential impact on the environment and its role in the degradation of pollutants. Its interactions with various environmental factors are analyzed to develop strategies for pollution control and remediation .
Propiedades
IUPAC Name |
N-(2-fluoroethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHSZHORWIRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoroethyl)aniline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

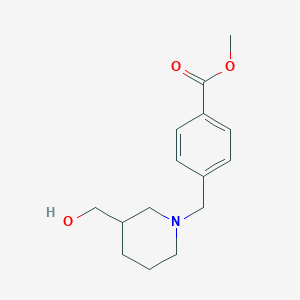
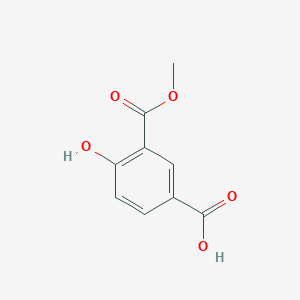
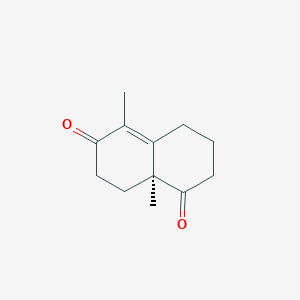

![N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B3041928.png)

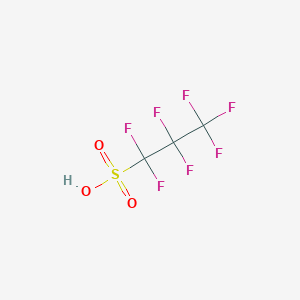
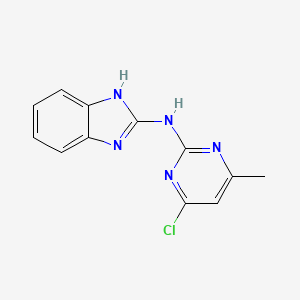

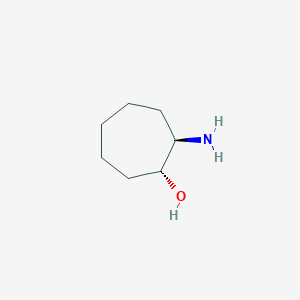
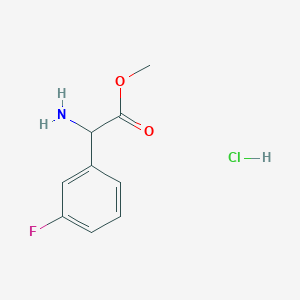
![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/structure/B3041941.png)

